Sensory Threshold Comparison: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol (MFT) in Alcoholic Beverages
In a study analyzing Chinese Baijiu, the odor threshold of furfuryl mercaptan (FFT) was determined to be 0.1 μg/L, while that of its closest structural analog, 2-methyl-3-furanthiol (MFT), was 0.0048 μg/L [1]. This represents a 20.8-fold difference in sensory potency. Despite its higher threshold, FFT was found at high odor activity values (OAVs) of 112-378 in SSAB, significantly contributing to the overall aroma profile [1].
| Evidence Dimension | Odor threshold (μg/L) |
|---|---|
| Target Compound Data | 0.1 μg/L |
| Comparator Or Baseline | 2-methyl-3-furanthiol (MFT): 0.0048 μg/L |
| Quantified Difference | 20.8-fold difference (MFT is ~20.8 times more potent by threshold) |
| Conditions | Aqueous matrix; as reported in a study of Chinese Baijiu (alcoholic beverage) using standard sensory analysis techniques [1]. |
Why This Matters
This difference dictates the precise dosage required to achieve a desired aroma impact, making interchangeability impossible without significant flavor reformulation.
- [1] Song, X.; et al. Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu. Journal of Agricultural and Food Chemistry, 2020, 68(30), 7946-7954. View Source
